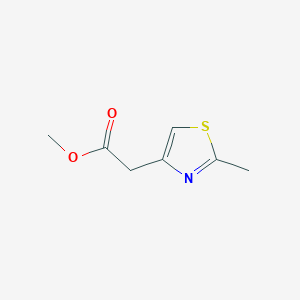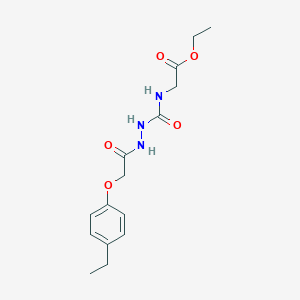
Methyl 2-(2-methylthiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-methylthiazol-4-yl)acetate” is represented by the formula C7H9NO2S. The molecular weight of this compound is 171.21.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Mass Spectrometric Studies
Methyl 2-(2-methylthiazol-4-yl)acetate and related compounds have been a subject of mass spectrometric studies to understand their fragmentation patterns. For instance, Salionov, Varynskyi, and Parchenko (2015) investigated the mass spectrometric decomposition of a similar compound, revealing insights into the fragmentation process, such as the dissociation of a water molecule from the carboxyl group and subsequent dissociations (Salionov, Varynskyi, & Parchenko, 2015).
Chemical Reactions and Derivatives
Research by Potter and Storr (1994) on thiazole derivatives demonstrates the chemical reactions these compounds can undergo, such as thermal elimination and Diels-Alder reactions. These studies are crucial for understanding the reactivity and potential applications of these compounds in various chemical syntheses (Potter & Storr, 1994).
Synthesis and Toxicity Studies
Salionov (2015) conducted research on the synthesis of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which are related to this compound. This study explored their physical and chemical properties and assessed their acute toxicity, contributing to the understanding of the safety profile of these compounds (Salionov, 2015).
Corrosion Inhibition
Elazhary et al. (2019) investigated the use of triazole derivatives, closely related to this compound, as corrosion inhibitors. This research is significant for industrial applications, particularly in protecting metals from corrosion (Elazhary et al., 2019).
Aldose Reductase Inhibition
Ali et al. (2012) synthesized and evaluated iminothiazolidin-4-one acetate derivatives for their inhibitory effects on aldose reductase, an enzyme involved in diabetic complications. This research has implications for developing new treatments for diabetes-related health issues (Ali et al., 2012).
Pharmacological Applications
Research by Maliszewska-Guz et al. (2005) explored the synthesis of 1,2,4-triazole derivatives and their potential effects on the central nervous system. This research is important for the development of new drugs targeting neurological disorders (Maliszewska-Guz et al., 2005).
Antimycotic Activity
Wujec et al. (2004) synthesized and evaluated the antimycotic activity of 4-substituted-3-(thiophene-2-yl-methyl)-Delta2-1,2,4-triazoline-5-thiones. This research contributes to the search for new antimycotic agents (Wujec et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-(2-methylthiazol-4-yl)acetate is a compound that has been studied for its potential biological activities Compounds with a thiazole ring, such as this compound, have been found to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins .
Biochemical Pathways
Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5-8-6(4-11-5)3-7(9)10-2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURSUWQFJQVUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2471053.png)
![4-ethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2471055.png)
![1-[3-(Thiophen-3-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2471056.png)
![(5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2471057.png)
![ethyl 2-(5-bromothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2471059.png)


![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enamide](/img/structure/B2471065.png)

![5-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2471072.png)


![1-[2-(2-Chloropropanoylamino)acetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B2471075.png)

